D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome
Overview
Description
Molecular Structure Analysis
The molecular structure of “D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome” is unique and offers a myriad of possibilities for studying molecular interactions.Chemical Reactions Analysis
“D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome” is used as a reactant in the synthesis of polyprenyl N-glycolyl lipid II as a fluorescent probe Mycobacterial Transglycosylase substrate .Scientific Research Applications
Helical Model Peptide Structure
- Research by Beri et al. (2000) explored the effects of amino acid substitutions on the structure of a helical model peptide, revealing insights into the stability and geometry of helical structures, as well as the importance of certain amino acids in maintaining these structures (Beri, Srivastava, Dhanasekaran, Phadke, & Durani, 2000).
Thermodynamic Analysis
- The work by Lin Bing-cheng et al. (1991) on the enantiomer resolution of various TFA-Ala-OMe compounds via gas chromatography provided insights into the selectivity of chiral stationary phases and the thermodynamics of amino acid interactions (Lin Bing-cheng, Bayer, Muschalek, & Koppenhoefer, 1991).
Peptidoglycan Structure
- Boniface et al. (2009) elucidated the structure of Thermotoga maritima peptidoglycan, revealing novel types of cross-linking and highlighting the role of certain amino acids in peptidoglycan synthesis (Boniface, Parquet, Arthur, Mengin-Lecreulx, & Blanot, 2009).
Thymidylate Synthase Inhibitors
- Bavetsias et al. (1996) described the synthesis and evaluation of dipeptide analogues of ICI 198583 as inhibitors of thymidylate synthase, providing a potential avenue for the development of anticancer agents (Bavetsias, Jackman, Kimbell, Gibson, Boyle, & Bisset, 1996).
Collagen Fibrillar Assembly
- Krishnamoorthy et al. (2013) investigated the impact of d-amino acids on collagen fibrillar assembly and stability, highlighting the significant role of d-Lysine in influencing the self-assembly and conformation of collagen fibrils (Krishnamoorthy, Selvakumar, Sastry, Mandal, & Doble, 2013).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-amino-5-[[(2S)-1-[[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30)/t11-,12-,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTYQIXPOXETSP-SYQHCUMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)CC[C@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34F3N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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